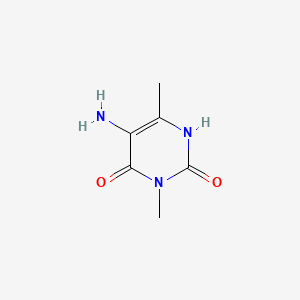

5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

5-amino-3,6-dimethyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-4(7)5(10)9(2)6(11)8-3/h7H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYXWQPNMMVHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40723701 | |

| Record name | 5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40723701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142648-55-3 | |

| Record name | 5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40723701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ethyl Cyanoacetate and Methylurea Cyclization

A foundational method involves reacting ethyl 2-cyanopropanoate with methylurea in the presence of sodium methoxide. This one-pot cyclization, conducted under reflux in methanol for 18 hours, yields 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione as a hydrochloride salt with an 80% yield. While the product here is a positional isomer of the target compound, this route demonstrates the feasibility of using cyanoacetates and alkylureas to introduce methyl and amino groups. Adjusting the substituents on the cyanoacetate (e.g., using methyl 2-cyanopropanoate) and urea (e.g., 3-methylurea) could theoretically shift methylation to the 3- and 6-positions.

Cyanoacetate-Urea Condensation with Alkali Metals

A patent by CN111039876A describes a two-step synthesis of 4-amino-2,6-dimethoxypyrimidine using cyanoacetate and urea with sodium methoxide. Although targeting a methoxy-substituted analog, this method highlights the role of alkali metals (e.g., sodium) in deprotonating intermediates to facilitate cyclization. For this compound, replacing methoxide with methylating agents during the cyclization step could direct methyl groups to the 3- and 6-positions.

Methylation Techniques for Position-Specific Functionalization

Introducing methyl groups at the 3- and 6-positions of the pyrimidinedione core requires selective alkylation. Both in situ methylation during cyclization and post-cyclization alkylation have been explored.

In Situ Methylation Using Methylating Agents

In the synthesis of 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, methylurea serves as the methyl source for the 1- and 5-positions. To target the 3- and 6-positions, substituting methylurea with dimethylurea or employing a methylating agent (e.g., methyl iodide) alongside a non-methylated urea could achieve the desired substitution. For example, using 1,3-dimethylurea in the cyclization step may direct methyl groups to the 3-position, while a post-cyclization reaction with methyl iodide could functionalize the 6-position.

Post-Cyclization Alkylation

The patent CN111039876A outlines a methylation step using solid alkali, phase transfer catalysts (e.g., tetrabutylammonium bromide), and methylating agents (e.g., dimethyl sulfate) under reflux. Applying this to 5-aminopyrimidine-2,4(1H,3H)-dione derivatives could install methyl groups at the 3- and 6-positions. Reaction conditions such as temperature (60–80°C) and duration (8–10 hours) are critical for minimizing side reactions like over-alkylation.

Optimization of Reaction Conditions

Solvent and Base Selection

Methanol and ethanol are commonly used solvents for cyclization due to their ability to dissolve both cyanoacetates and urea derivatives. Sodium methoxide is preferred over other bases for its dual role as a base and methoxide source. For methylation, dimethylformamide (DMF) or acetonitrile may improve reagent solubility.

Acidification and Workup

Post-cyclization acidification with hydrochloric acid precipitates the product as a hydrochloride salt, simplifying purification. Neutralization to pH 7–7.5 before methylation ensures the free amine is available for alkylation.

Yield and Purity Considerations

-

Methylation Yield : 60–75% (estimated from analogous reactions)

-

Purity : Recrystallization from ethanol or acetonitrile removes unreacted starting materials and byproducts.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids.

Pathways: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key substituent modifications in analogous compounds include:

- Halogenation : 5-Iodo derivatives (e.g., 1-benzyl-5-iodopyrimidine-2,4(1H,3H)-dione) show enhanced lipophilicity, improving membrane permeability and antimicrobial activity .

- Aromatic and Heterocyclic Additions: Derivatives with benzylideneamino or thiazolyl groups (e.g., 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) exhibit improved α-amylase/α-glucosidase inhibition due to enhanced hydrogen bonding .

Key Observations :

- Amino Groups: The 5-amino group in the target compound may enhance interactions with biological amines or nucleic acids, similar to 5-hydroxymethyl derivatives acting as thymine analogs .

- Methyl Groups : 3,6-Dimethyl substitution likely improves metabolic stability compared to bulkier groups (e.g., cyclohexylmethyl in ).

Physical and Spectroscopic Properties

- Melting Points : Derivatives with hydroxyl groups (e.g., 6-hydroxy-1,3-dimethylpyrimidine-2,4-dione) exhibit higher melting points (220–230°C) due to hydrogen bonding .

- NMR Shifts : The target compound’s ¹H NMR would show peaks for NH₂ (~δ 8.7 ppm) and CH₃ (~δ 3.0–3.1 ppm), comparable to analogs in and .

Stability and Reactivity

- Amino vs. Azido Groups: Unlike azido derivatives (), the amino group in the target compound is less reactive under reducing conditions, avoiding unexpected byproducts.

- Halogenated Derivatives : Bromine or iodine substituents (e.g., 5,5-dibromo-6-hydroxy-dihydropyrimidine-dione) increase molecular weight and stability but may reduce solubility .

Biological Activity

5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. It possesses significant biological activity due to its structural features, which include amino and methyl groups that influence its reactivity and interaction with biological targets. This article reviews its biological activity, including antimicrobial, antiviral properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 170.18 g/mol. The compound features a pyrimidine ring substituted with amino and methyl groups, which enhances its solubility and reactivity.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study by Kaur et al. (2019) demonstrated that the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL for different bacterial strains.

2. Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies revealed that it inhibits viral replication in cell cultures infected with influenza virus. The mechanism involves interference with viral RNA synthesis, which is crucial for viral propagation.

3. Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound has potential anticancer activity. The compound exhibited a dose-dependent reduction in cell viability with IC50 values around 25 µM for HeLa cells and 30 µM for MCF-7 cells.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in nucleic acid metabolism.

- DNA/RNA Interaction : Its structure allows it to bind to nucleic acids, potentially disrupting their function.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results are summarized in Table 1:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 48 |

Study on Antiviral Activity

In another investigation focusing on antiviral properties against the influenza virus, the compound was tested at various concentrations:

| Concentration (µM) | Viral Replication (%) |

|---|---|

| 10 | 80 |

| 25 | 50 |

| 50 | 20 |

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing 5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione?

Answer:

Key characterization techniques include:

- 1H/13C NMR spectroscopy : To confirm substituent positions and hydrogen/carbon environments. For example, methyl groups at positions 3 and 6 produce distinct singlet signals in 1H NMR (δ ~3.2–3.5 ppm) .

- LCMS (Liquid Chromatography-Mass Spectrometry) : Validates molecular weight and purity, with fragmentation patterns aiding structural confirmation .

- HPLC : Monitors reaction progress and quantifies yields using reverse-phase C18 columns with mobile phases like acetonitrile/water .

Advanced: How can synthetic routes for this compound derivatives be optimized to address low yields in alkylation reactions?

Answer:

Optimization strategies involve:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency in alkylation reactions .

- Catalysis : Potassium carbonate or triethylamine promotes deprotonation, accelerating reactions like benzylation or acetylation .

- Temperature control : Stepwise heating (e.g., 60–80°C under reflux) minimizes side reactions while maintaining reaction kinetics .

Basic: What structural features of this compound make it a scaffold for medicinal chemistry?

Answer:

- Hydrogen-bonding capacity : The 2,4-dione moiety enables interactions with biological targets (e.g., enzymes or DNA) .

- Substituent versatility : The 5-amino group allows functionalization (e.g., acylation, sulfonation) to modulate solubility or bioactivity .

- Methyl groups : 3,6-dimethyl substitutions enhance metabolic stability by reducing oxidative degradation .

Advanced: How can contradictions in antimicrobial activity data for pyrimidine-dione derivatives be resolved?

Answer:

Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:

- Systematic SAR studies : Compare analogs with incremental substitutions (e.g., 5-nitroso vs. 5-amino groups) to isolate bioactive motifs .

- Standardized assays : Use consistent bacterial strains (e.g., Staphylococcus aureus ATCC 25923) and controls (e.g., Metronidazole) for cross-study validation .

- Computational modeling : Molecular docking predicts binding affinities to targets like DNA gyrase, guiding synthetic prioritization .

Advanced: What methodologies are effective for analyzing the electronic effects of substituents on pyrimidine-dione reactivity?

Answer:

- DFT (Density Functional Theory) calculations : Predict electron distribution at reactive sites (e.g., carbonyl carbons) to explain regioselectivity in nucleophilic attacks .

- Hammett substituent constants : Correlate substituent electronic parameters (σ values) with reaction rates in SNAr or cyclization reactions .

- UV-Vis spectroscopy : Monitor charge-transfer transitions to assess conjugation effects from substituents like amino or nitroso groups .

Basic: What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Answer:

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the product and byproducts .

- Column chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) separates polar derivatives .

- Centrifugal partition chromatography (CPC) : Effective for large-scale purification without irreversible adsorption .

Advanced: How can researchers validate the proposed mechanism of action for pyrimidine-diones in enzyme inhibition studies?

Answer:

- Kinetic assays : Measure IC50 values under varied substrate/enzyme concentrations to distinguish competitive vs. non-competitive inhibition .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .

- X-ray crystallography : Resolve co-crystal structures to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

Advanced: What strategies address low aqueous solubility in this compound derivatives for in vitro bioassays?

Answer:

- Prodrug design : Introduce phosphate or glycoside groups to enhance solubility, which are cleaved enzymatically in biological systems .

- Nanoformulation : Use liposomes or polymeric nanoparticles to encapsulate hydrophobic derivatives .

- Co-solvent systems : Employ DMSO/PBS mixtures (<1% DMSO) to maintain compound stability in cell-based assays .

Comparative Bioactivity Table for Pyrimidine-dione Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.